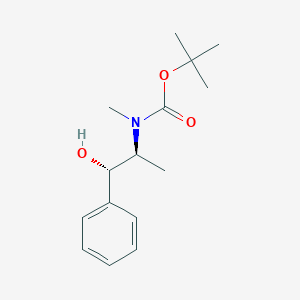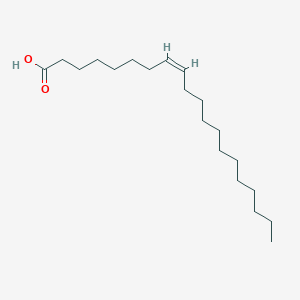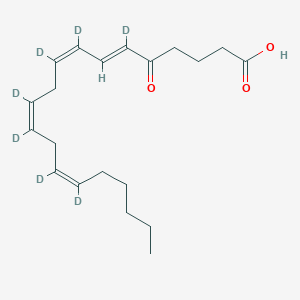
(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoephedrine tert-butyl carbamate is a chemical compound categorized as an amphetamine. It is a derivative of pseudoephedrine, where the amino group is protected by a tert-butyl carbamate group. This compound is primarily used as an analytical reference standard and as a precursor in the synthesis of other compounds, such as methamphetamine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pseudoephedrin-tert-Butylcarbamát erfolgt typischerweise durch Reaktion von Pseudoephedrin mit Di-tert-Butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumcarbonat. Die Reaktion verläuft unter milden Bedingungen, meist bei Raumtemperatur, um das gewünschte Carbamát zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Pseudoephedrin-tert-Butylcarbamát folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren unter kontinuierlicher Überwachung von Temperatur, Druck und pH-Wert durchgeführt, um Ausbeute und Reinheit zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pseudoephedrin-tert-Butylcarbamát unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Carbamátgruppe kann unter bestimmten Bedingungen substituiert werden, um verschiedene Derivate zu ergeben.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Alkylhalogenide und Basen werden üblicherweise verwendet.
Hydrolyse: Saure Reagenzien wie Salzsäure oder Trifluoressigsäure werden verwendet, um die Carbamátgruppe abzuspalten.
Hauptprodukte:
Substitutionsreaktionen: Verschiedene substituierte Derivate von Pseudoephedrin.
Hydrolyse: Freies Pseudoephedrin und tert-Butanol.
Wissenschaftliche Forschungsanwendungen
Pseudoephedrin-tert-Butylcarbamát hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Pseudoephedrin-tert-Butylcarbamát beinhaltet seine Rolle als Schutzgruppe für die Aminofunktion von Pseudoephedrin. Die Carbamátgruppe stabilisiert das Molekül und verhindert unerwünschte Reaktionen während der Syntheseprozesse. Nach der Hydrolyse wird das freie Amin freigesetzt, wodurch es an weiteren chemischen Reaktionen teilnehmen kann .
Ähnliche Verbindungen:
Pseudoephedrin: Die Stammverbindung, die als abschwellendes Mittel und Stimulans verwendet wird.
Methamphetamin: Ein starkes Stimulans des zentralen Nervensystems, das aus Pseudoephedrin synthetisiert wird.
Ephedrin: Eine ähnliche Verbindung mit sowohl abschwellenden als auch stimulierenden Eigenschaften.
Einzigartigkeit: Pseudoephedrin-tert-Butylcarbamát ist einzigartig aufgrund seiner Rolle als Schutzgruppe, die selektive Reaktionen und Modifikationen in der synthetischen Chemie ermöglicht. Diese Eigenschaft macht es wertvoll bei der Synthese komplexer Moleküle, bei der der Schutz der Aminogruppe entscheidend ist .
Wirkmechanismus
The mechanism of action of pseudoephedrine tert-butyl carbamate involves its role as a protecting group for the amino function of pseudoephedrine. The carbamate group stabilizes the molecule, preventing unwanted reactions during synthetic processes. Upon hydrolysis, the free amine is released, allowing it to participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Pseudoephedrine: The parent compound, used as a decongestant and stimulant.
Methamphetamine: A potent central nervous system stimulant synthesized from pseudoephedrine.
Ephedrine: A similar compound with both decongestant and stimulant properties.
Uniqueness: Pseudoephedrine tert-butyl carbamate is unique due to its role as a protecting group, which allows for selective reactions and modifications in synthetic chemistry. This property makes it valuable in the synthesis of complex molecules where the protection of the amino group is crucial .
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
SIKODEFLCMOILM-WCQYABFASA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Synonyme |
t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















